Unique Dual-Pharmacophore Structure vs. Single-Target SIRT2 Inhibitor AK-7
The target compound incorporates a pyridin-4-yl-thiazol-2-yl moiety, a known pharmacophore for mGluR1 antagonism, whereas AK-7 is a simple 3-bromophenyl derivative. This structural difference confers a distinct polypharmacology profile. AK-7 selectively inhibits SIRT2 (IC50 = 15.5 µM) with no reported activity on mGluR1, while the target compound is designed to engage both target classes simultaneously [1].
| Evidence Dimension | Pharmacophore composition and predicted target engagement |
|---|---|
| Target Compound Data | Azepane-1-sulfonylbenzamide (SIRT2 motif) + 4-(pyridin-4-yl)thiazol-2-amine (mGluR1 motif) |
| Comparator Or Baseline | AK-7 (3-(1-azepanylsulfonyl)-N-(3-bromphenyl)benzamide): SIRT2 IC50 = 15.5 µM; no mGluR1 motif |
| Quantified Difference | Qualitative; structural feature presence/absence |
| Conditions | Structural comparison based on published pharmacophores |
Why This Matters
For researchers studying sirtuin-mGluR1 crosstalk in neurodegeneration, this compound provides a single-chemical tool that would otherwise require co-administration of two separate probes, reducing experimental complexity.
- [1] Taylor, D. M., et al. (2011). A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chemical Biology, 6(6), 540-546. View Source
